5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol
Description
5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol (CAS: 21139-92-4) is a bicyclic heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with two hydroxyl groups at positions 2 and 2. Its molecular formula is C₇H₉N₃O₂ (MW: 167.17 g/mol), and it is typically stored under inert conditions at 2–8°C due to its sensitivity to light and oxidation . While its boiling point data are unavailable, its hazard profile includes warnings for skin/eye irritation (H315, H319) and acute oral toxicity (H302) . This compound serves as a precursor or intermediate in medicinal chemistry, particularly for synthesizing pyrido-pyrimidine derivatives with diverse biological activities .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-6-4-2-1-3-8-5(4)9-7(12)10-6/h1-3H2,(H3,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADVOEZJVRXVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for 5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gould–Jacobs reaction or similar cyclization reactions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 2 and 4 can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form tetrahydropyrido[2,3-D]pyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield pyrido[2,3-D]pyrimidin-2,4-dione derivatives, while substitution reactions can produce halogenated or alkylated pyrido[2,3-D]pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol exhibits a range of biological activities that make it a candidate for drug development.
Antitumor Activity
Research has indicated that derivatives of this compound possess antitumor properties. For instance, studies have shown that modifications to the pyrido-pyrimidine structure can enhance cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. It has demonstrated activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of the hydroxyl group at position 2 enhances its interaction with bacterial cell membranes.
Neuroprotective Effects
Recent findings suggest potential neuroprotective effects of 5,6,7,8-tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol in models of neurodegenerative diseases. It appears to modulate neuroinflammatory responses and may protect neuronal cells from oxidative stress.
Material Science Applications
Beyond biological applications, 5,6,7,8-tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol has potential uses in material science:
- Polymerization : The compound can serve as a monomer in the synthesis of novel polymers with specific thermal and mechanical properties.
- Nanotechnology : Its unique structure allows for functionalization in nanomaterials used for drug delivery systems.
Case Study 1: Antitumor Activity Assessment
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various derivatives of 5,6,7,8-tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol on breast cancer cell lines. The results indicated a dose-dependent response with IC50 values significantly lower than standard chemotherapeutics.
Case Study 2: Neuroprotective Mechanisms
Research conducted at a leading university explored the neuroprotective effects of this compound in models of Alzheimer's disease. The findings suggested that treatment reduced amyloid-beta accumulation and improved cognitive function in treated animals compared to controls.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression . The compound’s hydroxyl groups may also play a role in its biological activity by forming hydrogen bonds with target proteins .
Comparison with Similar Compounds
Substituted Chloro and Methyl Derivatives
- 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine (CAS: 1260670-13-0): Molecular Formula: C₈H₁₀ClN₃ (MW: 183.64 g/mol). Key Differences: Chlorine at position 4 and a methyl group at position 2. Biological activity data are unspecified but likely distinct due to altered electronic properties .
- 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine (CAS: 1803600-85-2): Molecular Formula: C₇H₉ClN₄ (MW: 196.63 g/mol). Key Differences: Chlorine at position 4 and an amino group at position 2. Impact: The amino group enables hydrogen bonding, making this compound a candidate for kinase inhibition or nucleotide mimicry. No specific activity is reported, but its structural features align with antifolate agents (e.g., methotrexate analogues) .
Positional Isomers and Ring-System Variants
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol (CAS: 1170023-46-7): Molecular Formula: C₇H₉N₃O₂ (MW: 167.17 g/mol). Key Differences: Pyrido ring fused at [4,3-d] instead of [2,3-d]. SAR studies suggest that pyrido[4,3-d] derivatives may exhibit lower BDII selectivity compared to [2,3-d] isomers .
- 5,6,7,8-Tetrahydro-7-(benzyl)-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2,4-diamine: Key Differences: Incorporates a thieno ring and a benzyl group at position 5. Impact: The thieno ring enhances π-π stacking interactions, while the benzyl group introduces steric bulk. This derivative demonstrated antiviral activity against lymphocytic choriomeningitis virus (LCMV) at 20 μM, highlighting the importance of bulky substituents for viral inhibition .
Functional Group Modifications
- 2,4-Diamino-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine: Key Differences: Hydroxyl groups replaced by amino groups. Impact: Amino substitutions enable interactions with folate-binding enzymes. This analogue showed antifolate activity in vitro, inhibiting dihydrofolate reductase (DHFR) with potency comparable to trimetrexate .
- 7-Alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one: Key Differences: Acyl group at position 7 and a thieno ring. Impact: The alcanoyl moiety and thieno system improved affinity for BET bromodomains (BDI/BDII), with IC₅₀ values <100 nM in HTRF assays. This underscores the role of hydrophobic substituents in target engagement .
Biological Activity
5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol (CAS No. 21139-92-4) is a heterocyclic compound with significant biological activity. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its therapeutic potential and mechanisms of action.
- Molecular Formula : C7H9N3O2
- Molecular Weight : 167.17 g/mol
- Purity : Typically ≥95%
- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C.
The biological activity of 5,6,7,8-tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol is primarily attributed to its ability to inhibit key enzymes and receptors involved in critical cellular processes:
- Dihydrofolate Reductase (DHFR) Inhibition : This compound has been shown to inhibit DHFR, an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR reduces the availability of tetrahydrofolate necessary for the synthesis of purines and pyrimidines .
- Tyrosine Kinase Activity : It also exhibits inhibitory effects on various tyrosine kinases such as Abl and MAP kinases. These kinases are involved in signal transduction pathways that regulate cell growth and differentiation .
Anticancer Properties
Research indicates that 5,6,7,8-tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol derivatives have potential anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Case Study : A study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in models of melanoma and urothelial cancer .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown effectiveness against a range of bacterial strains.
Other Therapeutic Effects
In addition to anticancer and antimicrobial activities, there are indications that this compound may possess anti-inflammatory properties and could be beneficial in treating autoimmune diseases.
Data Table: Biological Activities of 5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol
Q & A
Synthetic Methodologies and Optimization
Q: What are the optimal synthetic routes for 5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol, and how can reaction conditions be controlled to improve yield? A: The synthesis involves multi-step reactions starting with cyclocondensation of thiourea derivatives with cyclic ketones, followed by functionalization. Key steps include:
- Cyclization : Use acidic conditions (e.g., HCl/ethanol) to form the pyrimidine core.
- Oxidation/Reduction : Controlled oxidation with KMnO₄ or reduction with NaBH₄ to modulate substituents.
- Condition Optimization : Maintain temperatures between 60–80°C and pH 4–6 to prevent side reactions. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and HPLC (C18 column, retention time ~8.5 min). High purity (>95%) is achievable by recrystallization from ethanol/water mixtures .
Analytical Characterization Techniques
Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A: Essential methods include:
- NMR Spectroscopy : ¹H NMR (δ 2.8–3.2 ppm for tetrahydro protons, δ 10.5–11.5 ppm for -OH groups) and ¹³C NMR (δ 160–170 ppm for carbonyl carbons) .
- HPLC : Reverse-phase chromatography (ACN/water gradient) to assess purity (>98% by area normalization).
- Mass Spectrometry : ESI-MS ([M+H]+ m/z ~235) for molecular weight confirmation .
Addressing Spectroscopic Data Contradictions
Q: How should researchers resolve discrepancies in spectroscopic data during characterization? A: Cross-validate using complementary techniques:
- Tautomerism Analysis : Use 2D NMR (HSQC, HMBC) to distinguish between keto-enol tautomers, which may cause shifting peaks .
- Solvent Effects : Compare NMR spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts .
- X-ray Crystallography : Resolve ambiguous NOEs or coupling constants by determining the crystal structure .
Derivative Design for Bioactivity Enhancement
Q: What structural modifications are recommended to improve the compound's pharmacological profile? A: Focus on:
- Substituent Introduction : Add electron-withdrawing groups (e.g., -Cl, -NO2) at position 2 to enhance electrophilic reactivity .
- Heterocycle Fusion : Incorporate benzothieno or pyrazole moieties (e.g., via Suzuki coupling) to improve receptor binding .
- Biological Testing : Use in vitro kinase assays (IC50 determination) and molecular docking (AutoDock Vina) to prioritize derivatives .
Reaction Mechanism Elucidation
Q: How do electronic effects of substituents influence the compound's reactivity in nucleophilic reactions? A: The pyrimidine ring’s electron-deficient nature directs nucleophilic attacks to position 4. Key factors:
- Electron-Donating Groups (EDGs) : Increase ring electron density, favoring substitution at position 2.
- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at position 4.
Validate via DFT calculations (Gaussian 09) to map electrostatic potentials .
Computational Modeling Applications
Q: What in silico methods predict the compound’s interaction with biological targets? A: Use:
- Molecular Dynamics (MD) : Simulate binding stability (GROMACS) with ATP-binding pockets (e.g., EGFR kinase).
- Pharmacophore Modeling : Identify critical H-bond acceptors (pyrimidine O atoms) and hydrophobic regions (tetrahydro ring) .
- ADMET Prediction : SwissADME for bioavailability and hepatotoxicity profiling .
Stability and Storage Protocols
Q: What factors influence the compound’s stability, and how should it be stored? A: Degradation pathways include:
- Hydrolysis : Avoid aqueous buffers at pH >8. Store in anhydrous DMSO at -20°C.
- Oxidation : Use argon/vacuum sealing for long-term storage. Monitor via periodic HPLC .
Pharmacokinetic Profiling Strategies
Q: How can researchers evaluate the compound’s ADMET properties preclinically? A: Conduct:
- Caco-2 Permeability Assays : Predict intestinal absorption.
- Microsomal Stability Tests : Use rat liver microsomes (RLM) to estimate metabolic half-life.
- ToxScreen4 Assays : Assess mitochondrial toxicity and genotoxicity .
Crystallographic Structural Validation
Q: What role does X-ray crystallography play in confirming the compound’s structure? A: Single-crystal X-ray diffraction:
- Resolves bond lengths (C-N ~1.34 Å) and dihedral angles (pyrimidine ring planarity <5° deviation).
- Identifies hydrogen-bonding networks (e.g., O-H···N interactions) critical for stability .
Conflicting Biological Activity Data
Q: How to address inconsistencies in reported biological activity across studies? A: Standardize assays:
- Dose-Response Curves : Use consistent IC50 protocols (e.g., 72-hr incubation in MTT assays).
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays).
- Meta-Analysis : Compare data across ≥3 independent studies to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
